molecular formula C6H8ClN3O2 B2996726 methyl 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate CAS No. 1855891-21-2

methyl 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B2996726
CAS No.: 1855891-21-2
M. Wt: 189.6
InChI Key: AUUKETWEBRDWQV-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound belonging to the class of triazole derivatives It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate can be synthesized through the esterification of 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid with methanol. The reaction typically requires the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction, leading to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the triazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while oxidation reactions can produce triazole N-oxides.

Scientific Research Applications

Methyl 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its triazole moiety.

    Medicine: Triazole derivatives, including this compound, are investigated for their potential as antifungal, antibacterial, and anticancer agents.

    Industry: The compound is utilized in the development of agrochemicals, such as fungicides and herbicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of methyl 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes like cell division and growth.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate: Similar in structure but with an acetate group instead of a propanoate group.

    1-Methyl-1H-1,2,4-triazol-3-amine: Contains a triazole ring with an amine group.

    2-(3-(4H-1,2,4-Triazol-4-yl)phenoxy)acetic acid hydrochloride: Features a triazole ring attached to a phenoxyacetic acid moiety.

Uniqueness

Methyl 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern on the triazole ring and the presence of a propanoate ester group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 3-(3-chloro-1,2,4-triazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-12-5(11)2-3-10-4-8-6(7)9-10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUKETWEBRDWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=NC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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